![molecular formula C12H21NO4 B2818909 (1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid CAS No. 2580096-98-4](/img/structure/B2818909.png)

(1R,2S)-1,2-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

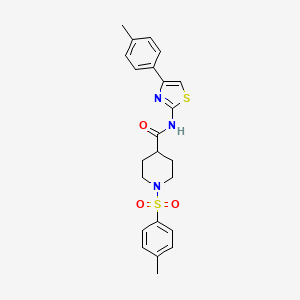

This compound is a cyclobutane derivative, which means it contains a four-membered ring in its structure. The “1,2-Dimethyl” indicates that there are two methyl groups attached to the first and second carbon atoms of the cyclobutane ring. The “[(2-methylpropan-2-yl)oxycarbonylamino]” part suggests that there is an amide functional group attached to the second carbon of the ring, with a tert-butyl group attached to the carbonyl carbon of the amide. The “cyclobutane-1-carboxylic acid” part indicates that there is a carboxylic acid functional group attached to the first carbon of the ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the four-membered cyclobutane ring, which is known to have a certain degree of strain due to its small ring size. The presence of the amide and carboxylic acid functional groups would introduce polar characteristics to the molecule, and the tert-butyl group would provide some steric bulk .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The polar nature of the amide and carboxylic acid functional groups would likely make this compound soluble in polar solvents. The presence of the tert-butyl group might increase its solubility in non-polar solvents .Aplicaciones Científicas De Investigación

Diagnostic Imaging in Prostate Carcinoma

One notable application of cyclobutane carboxylic acid derivatives is in the field of diagnostic imaging, particularly using anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (anti-3-18F-FACBC) in positron emission tomography/computed tomography (PET/CT). This compound has been studied for its effectiveness in detecting prostate carcinoma relapse. A meta-analysis showed that 18F-FACBC PET/CT exhibited high sensitivity and specificity in diagnosing recurrent prostate carcinoma, demonstrating its potential as a non-invasive metabolic imaging technique in this context (Ren et al., 2016).

Natural Product Synthesis and Bioactivity

Cyclobutane-containing natural products, derived from [2 + 2]-cycloaddition reactions, have garnered interest due to their structural diversity, intriguing biosynthesis pathways, and significant biological activities. These compounds, including cyclobutane carboxylic acid derivatives, have been investigated for their potential in pharmaceutical development and other applications. Research has focused on their structural diversity, sources, bioactivities, and biomimetic syntheses, aiming to inspire the synthesis of novel compounds and further phytochemical investigations (Yang et al., 2022).

Antimicrobial and Antitumor Activities

Studies on cyclobutane-containing alkaloids have revealed more than 60 biologically active compounds with antimicrobial, antibacterial, antitumor, and other activities. The structural, synthetic, and biological aspects of these cyclobutane-containing compounds have been extensively reviewed, highlighting their importance as a source of novel drug leads (Sergeiko et al., 2008).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including cyclobutane carboxylic acid derivatives, have been studied for their inhibitory effects on microbial biocatalysts, which are crucial in biorenewable chemical production. Understanding the mechanisms of inhibition by these compounds can inform metabolic engineering strategies to enhance microbial robustness and improve industrial performance (Jarboe et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(1R,2S)-1,2-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-10(2,3)17-9(16)13-12(5)7-6-11(12,4)8(14)15/h6-7H2,1-5H3,(H,13,16)(H,14,15)/t11-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGLCFCRDDQZCL-RYUDHWBXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@]1(C)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-1-[1-(pyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2818827.png)

![2-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2818832.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2818834.png)

![3-[4-(Aminomethyl)piperidin-1-yl]propanoic acid dihydrochloride](/img/structure/B2818836.png)

![2-(1,2-benzoxazol-3-yl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2818838.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2818840.png)

![2-Methyl-3-[(3-methylbut-2-en-1-yl)oxy]pyrazine](/img/structure/B2818841.png)

![methyl 2-[4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)